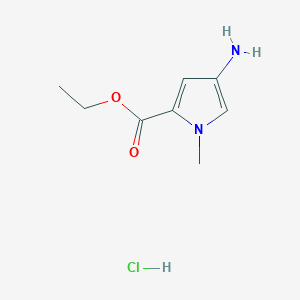

ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Overview

Description

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a methyl group attached to the pyrrole ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester.

Amination: The ester is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced alcohol derivatives, and various substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride has been investigated for its potential therapeutic effects. Its structural characteristics allow it to serve as a building block in the synthesis of various pharmaceutical compounds. Notably, it has been studied for:

- Antibacterial Activity : Research indicates that pyrrole derivatives exhibit significant antibacterial properties. This compound may enhance the efficacy of existing antibiotics or serve as a lead compound for new antibacterial agents .

Synthesis of Alkaloids

This compound is utilized as an intermediate in the synthesis of alkaloids, which are important in pharmacology due to their diverse biological activities. The ability to modify the pyrrole structure allows chemists to create various derivatives with enhanced biological properties .

Collagen Research

In collagen research, this compound is studied for its role in collagen synthesis and stability. Its application in this field could lead to advancements in treatments for connective tissue disorders and skin rejuvenation therapies .

Data Table: Summary of Applications

Case Study 1: Antibacterial Activity Evaluation

A study conducted by Zhang et al. (2019) explored the antibacterial properties of pyrrole derivatives, including this compound. The results demonstrated that modifications at specific positions on the pyrrole ring significantly influenced antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that this compound could serve as a scaffold for developing new antibiotics .

Case Study 2: Collagen Stability Research

In a recent investigation published in Nature (2024), researchers evaluated the impact of various pyrrole derivatives on collagen stability. This compound was found to enhance collagen cross-linking, which is crucial for maintaining skin elasticity and integrity. This property suggests potential applications in dermatological treatments aimed at aging and wound healing .

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ester groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride: Similar structure but with an ethyl group at the 1-position instead of a methyl group.

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride: Similar structure but with the carboxylate group at the 3-position instead of the 2-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl ester, amino, and methyl groups in the pyrrole ring makes it a versatile compound for various research and industrial applications.

Biological Activity

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, anticancer properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃ClN₂O₂, with a molecular weight of approximately 188.66 g/mol. The compound features a pyrrole ring substituted with an amino group and a carboxylate ester, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃ClN₂O₂ |

| Molecular Weight | 188.66 g/mol |

| Melting Point | 231 °C (dec.) |

| CAS Number | 1171639-98-7 |

The biological activity of this compound is attributed to its interaction with various biological targets. Pyrrole derivatives are known to influence multiple biochemical pathways, including:

- Antimicrobial Activity : The compound exhibits inhibitory effects against specific bacterial strains, indicating potential as an antibacterial agent.

- Antiviral Activity : Preliminary studies suggest efficacy against viral infections, including those caused by herpes simplex virus (HSV) and tobacco mosaic virus (TMV).

- Anticancer Properties : Research indicates that this compound may have cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Escherichia coli | 12.5 μg/mL |

These results suggest that the compound may serve as a lead for developing new antibacterial agents.

Antiviral Activity

Research has indicated that this compound exhibits antiviral activity. For instance, in studies involving HSV and TMV:

- The compound showed higher antiviral activity compared to standard treatments at concentrations of 500 μg/mL.

- Curative activities were recorded at rates exceeding 50%, showcasing its potential as an antiviral agent.

Anticancer Properties

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest:

- Significant reduction in cell viability at certain concentrations.

- Potential mechanisms include induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several case studies highlight the biological activity of this compound:

- Antibacterial Efficacy Study : A study conducted on Staphylococcus aureus revealed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential use in treating infections caused by resistant strains.

- Antiviral Screening : In a screening for antiviral compounds against HSV, this compound demonstrated significant inhibition of viral replication, warranting further investigation into its mechanism of action.

- Cytotoxicity Assay : A cytotoxicity assay on cancer cell lines indicated that the compound caused a dose-dependent decrease in cell viability, indicating potential for development as an anticancer therapeutic.

Properties

IUPAC Name |

ethyl 4-amino-1-methylpyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)7-4-6(9)5-10(7)2;/h4-5H,3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDMKJIOHBXBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.